molecular formula C14H19ClN2O2 B11846163 N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide

Cat. No.: B11846163
M. Wt: 282.76 g/mol
InChI Key: ZKBNJHUOVFJZIU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a formyl group, and a propyl group, along with a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pivalamide moiety, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H19ClN2O2/c1-5-6-10-11(17-13(19)14(2,3)4)9(8-18)7-16-12(10)15/h7-8H,5-6H2,1-4H3,(H,16,17,19)

InChI Key

ZKBNJHUOVFJZIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CN=C1Cl)C=O)NC(=O)C(C)(C)C

Origin of Product

United States

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